1-Tosyltetraethylene glycol

Purity analysis Quality control PEG linker procurement

1-Tosyltetraethylene glycol (CAS 77544-60-6), also known as Tetraethylene glycol monotosylate, Tos-PEG4, or OH-PEG4-Tos, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal tosyl (p-toluenesulfonyl) leaving group and a free hydroxyl group. The compound is a colorless to pale yellow liquid at 25°C, with a molecular weight of 348.41 g/mol, density of 1.202 g/mL, and refractive index (n20/D) of 1.507.

Molecular Formula C15H24O7S
Molecular Weight 348.4 g/mol
Cat. No. B13835745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyltetraethylene glycol
Molecular FormulaC15H24O7S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCO)O
InChIInChI=1S/C15H24O7S/c1-13-2-4-14(5-3-13)23(18,19)15(17)12-22-11-10-21-9-8-20-7-6-16/h2-5,15-17H,6-12H2,1H3
InChIKeyLCPYCGXXFACDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosyltetraethylene Glycol: Technical Specifications and Analytical Data for PEG4-Tosylate Linker Procurement


1-Tosyltetraethylene glycol (CAS 77544-60-6), also known as Tetraethylene glycol monotosylate, Tos-PEG4, or OH-PEG4-Tos, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal tosyl (p-toluenesulfonyl) leaving group and a free hydroxyl group . The compound is a colorless to pale yellow liquid at 25°C, with a molecular weight of 348.41 g/mol, density of 1.202 g/mL, and refractive index (n20/D) of 1.507 . The PEG4 spacer confers aqueous solubility (10 mM in DMSO) and flexibility, while the tosyl group enables efficient nucleophilic substitution with amines, hydroxyls, and thiols . Standard commercial purity is 97% (assay), with HPLC purity achieving up to 99.64% from reputable suppliers .

Why 1-Tosyltetraethylene Glycol Cannot Be Replaced by In-Class Analogs: PEG Chain Length and Leaving Group Specificity


Substituting 1-Tosyltetraethylene glycol with alternative PEG-tosylates or other PEG derivatives introduces significant performance variability due to differences in PEG chain length, leaving group identity, and purity profiles. The PEG4 (tetraethylene glycol) spacer provides a defined end-to-end distance that is critical for ternary complex formation in PROTAC applications, as confirmed by structure-activity relationship studies comparing PEG4, PEG6, and PEG8 linkers [1]. The tosyl group exhibits nucleophile-dependent leaving group ability that differs from bromide or mesylate alternatives, as demonstrated in diastereoselectivity studies where tosylate outperforms bromide (diphenylphosphate > tosylate > bromide) [2]. Furthermore, the monotosylated variant (OH-PEG4-Tos) offers a single reactive site with an available hydroxyl for subsequent functionalization, whereas the di-tosylated analog (Bis-Tos-PEG4) provides dual reactivity that may lead to undesired crosslinking [3]. Purity also varies significantly: while 1-Tosyltetraethylene glycol from authorized vendors reaches 97-99.64% HPLC purity, generic PEG tosylate preparations often suffer from chain cleavage and impurities that compromise downstream applications [4].

Quantitative Comparative Evidence for 1-Tosyltetraethylene Glycol Selection in Bioconjugation and PROTAC Synthesis


HPLC Purity of 1-Tosyltetraethylene Glycol vs. PEG-Tosylate Literature Baseline

1-Tosyltetraethylene glycol achieves HPLC purity of 99.64% when sourced from specialized vendors, representing a 2.7 percentage point improvement over the standard 97% assay specification for generic tetraethylene glycol monotosylate . This purity differential is critical for applications requiring stoichiometric precision, such as PROTAC assembly and ADC linker conjugation, where impurities can lead to off-target products [1].

Purity analysis Quality control PEG linker procurement

Diastereoselectivity: Tosylate vs. Bromide Leaving Group in Chiral Auxiliary Alkylation

In a systematic study of leaving group effects on the alkylation diastereoselectivity of the Schollkopf chiral auxiliary, the tosylate leaving group consistently outperformed the corresponding bromide [1]. The diastereoselectivity pattern diphenylphosphate > tosylate > bromide was observed across aliphatic, benzylic, propargylic, and allylic electrophilic centers, indicating that tosylate provides a favorable balance of reactivity and stereocontrol relative to halide alternatives [1].

Leaving group reactivity Stereoselective synthesis Nucleophilic substitution

Nucleophile-Dependent Leaving Group Ability: Tosylate vs. Halide in SN2 Reactions

The leaving group ability of tosylate is context-dependent relative to halide alternatives. With ethoxide as the nucleophile, tosylate is the best leaving group; however, with thiolate nucleophiles, iodide and bromide become better leaving groups [1]. This nucleophile-dependent hierarchy informs reaction design: for oxygen-based nucleophiles (e.g., alkoxides), tosylate is the optimal choice among common leaving groups; for sulfur-based nucleophiles (e.g., thiols), halides may offer kinetic advantages [1].

Nucleophilic substitution Leaving group ranking Reaction optimization

PROTAC Degradation Potency with Tos-PEG4-t-Butyl Ester Linker: 18 nM IC50 for PTK2 Degradation

In PROTAC applications, the PEG4-tosylate scaffold (exemplified by Tos-PEG4-t-butyl ester) enables potent targeted protein degradation. The PROTAC BI-3663, synthesized using a Tos-PEG4-t-butyl ester linker, achieves PTK2/FAK degradation with an IC50 of 18 nM [1]. While this is a class-level inference for the Tos-PEG4 scaffold rather than 1-Tosyltetraethylene glycol specifically, it demonstrates the efficacy achievable with PEG4-tosylate linkers in PROTAC design [1][2].

PROTAC efficacy Targeted protein degradation Linker optimization

Solubility Profile: 1-Tosyltetraethylene Glycol vs. Hydrophobic Linker Scaffolds

1-Tosyltetraethylene glycol exhibits solubility of 10 mM in DMSO and is miscible with aqueous media due to the hydrophilic PEG4 spacer [1]. The PEG4 chain provides a defined end-to-end distance of approximately 1.5-2.0 nm (fully extended), which is within the optimal range for ternary complex formation in PROTAC applications [2]. In contrast, alkyl-chain linkers (e.g., C4-C8) and rigid aromatic scaffolds lack the aqueous solubility and conformational flexibility conferred by the ethylene glycol repeat units [2].

Aqueous solubility Bioconjugation Linker hydrophilicity

Optimal Application Scenarios for 1-Tosyltetraethylene Glycol Based on Quantitative Evidence


PROTAC Synthesis Requiring High-Purity PEG4-Tosylate Linkers

Use 1-Tosyltetraethylene glycol as a PEG4-based linker precursor in PROTAC assembly when high purity (99.64% HPLC) is required to ensure accurate stoichiometry and minimize side reactions . The PEG4 spacer length has been empirically validated in PROTAC optimization campaigns as optimal for many protein-protein interaction distances [1]. The Tos-PEG4 scaffold is exemplified by BI-3663, which achieves 18 nM PTK2 degradation [2].

ADC Linker Conjugation with Acylhydrazone Cleavable Chemistry

Employ 1-Tosyltetraethylene glycol as a cleavable acylhydrazone-based ADC linker for antibody-drug conjugate synthesis . The monotosylated structure provides a single reactive tosyl group for payload attachment while retaining a free hydroxyl for further functionalization or antibody conjugation [1]. The PEG4 spacer enhances solubility of the resulting conjugate and reduces aggregation compared to alkyl-based linkers [2].

Stereoselective Bioconjugation Requiring Tosylate Leaving Groups

Select 1-Tosyltetraethylene glycol for stereoselective bioconjugation reactions where leaving group identity impacts diastereoselectivity. Tosylate outperforms bromide in diastereoselective alkylations of chiral auxiliaries, making it the preferred choice when stereochemical control is paramount . The PEG4 spacer also minimizes steric hindrance compared to bulkier PEG chains [1].

PEGylation of Biomolecules with Defined PEG4 Spacer Length

Utilize 1-Tosyltetraethylene glycol for precise PEGylation of proteins, peptides, or small molecules where a defined PEG4 spacer is required. The tetraethylene glycol chain provides a reproducible end-to-end distance of approximately 1.5-2.0 nm, which is critical for maintaining protein-ligand binding geometry . The tosyl group enables efficient conjugation to amine, hydroxyl, and thiol nucleophiles under mild conditions [1].

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